Betamethasone Cyclic 17,21-(Ethyl Orthopropionate)

Analytical Chemistry Mass Spectrometry Chromatographic Selectivity

Procure the exact CAS 1062-09-5 reference standard required for compendial impurity profiling of betamethasone dipropionate topical formulations. This cyclic orthoester is the obligate synthetic intermediate and a key degradant with distinct chromatographic behavior (C18/ACN-H2O), precluding substitution by open-chain esters. • Enables USP <621> system suitability, peak identification, and RRF determination at 254 nm[reference:0]. • Essential for forced degradation studies under ICH Q1A/Q2B to differentiate Mattox rearrangement products from hydrolytic ring-opening degradants[reference:1]. • Supplied with comprehensive characterization data (NMR, MS, IR, HPLC) for ANDA/505(b)(2) regulatory filings.[reference:2]

Molecular Formula C27H37FO6
Molecular Weight 476.585
CAS No. 1062-09-5
Cat. No. B589355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone Cyclic 17,21-(Ethyl Orthopropionate)
CAS1062-09-5
Synonyms(11β,16β)-17,21-[(1-ethoxypropylidene)bis(oxy)]-9-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione
Molecular FormulaC27H37FO6
Molecular Weight476.585
Structural Identifiers
SMILESCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)OCC
InChIInChI=1S/C27H37FO6/c1-6-25(32-7-2)33-15-22(31)27(34-25)16(3)12-20-19-9-8-17-13-18(29)10-11-23(17,4)26(19,28)21(30)14-24(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,23-,24-,25?,26?,27-/m0/s1
InChIKeyINPXAEPGZXIOQQ-DYVWWKHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone Cyclic 17,21-(Ethyl Orthopropionate): Chemical Identity & Procurement


Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) (CAS 1062-09-5) is a synthetic corticosteroid derivative with the systematic IUPAC name (8S,9R,10S,11S,13S,14S,16S,17R)-2'-Ethoxy-2'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(6H)-dione, bearing the molecular formula C27H37FO6 and a molecular weight of 476.58 g/mol [1]. The compound features a distinctive cyclic orthoester bridge linking the C17 and C21 positions of the betamethasone D-ring, forming a spiro-1,3-dioxane system that fundamentally distinguishes it from all open-chain betamethasone esters such as betamethasone 17,21-dipropionate (C28H37FO7, MW 504.59 g/mol) [2]. It is classified as a glucocorticoid and is primarily encountered as a derivative of betamethasone 17-propionate and a degradation product of betamethasone, rather than as a stand-alone therapeutic agent [3].

1
Impurity reference standard workflow: Exact CAS 1062-09-5 identity required for chromatographic impurity profiling and peak assignment in betamethasone dipropionate formulations.
2
Synthetic intermediate monitoring: Supports in-process control for the cyclization step in betamethasone dipropionate manufacturing; distinct spiro-orthoester structure enables reaction-completion tracking.
3
Degradation product context: Follows a hydrolysis-first degradation route distinct from the Mattox rearrangement pathway of open-chain diesters, requiring a dedicated reference for forced degradation studies.

Why Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) Cannot Be Substituted


Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) occupies a structurally and functionally unique position within the betamethasone ester family that precludes generic substitution. Unlike betamethasone 17,21-dipropionate (the marketed topical corticosteroid API), which is an open-chain 17,21-diester, this compound bears a cyclic orthoester protecting group bridging C17 and C21 that confers distinct chromatographic retention, degradation pathway behavior, and synthetic intermediate status . In the industrial synthesis of betamethasone dipropionate, the cyclic orthopropionate is the obligate first intermediate formed by acid-catalyzed cyclization of betamethasone with triethyl orthopropionate; without this exact cyclic orthoester, the subsequent selective 21-hydrolysis to betamethasone 17-propionate cannot proceed regioselectively [1]. Furthermore, its degradation chemistry diverges fundamentally from both the parent diol (betamethasone) and the 17,21-diesters: under alkaline conditions, 17,21-diesters such as betamethasone dipropionate undergo a variation of the Mattox rearrangement to yield enol aldehydes, a pathway that requires both the 17- and 21-acyl groups and is not available to the cyclic orthoester structure [2]. These differences render simple class-level substitution invalid for analytical reference standards, forced degradation studies, and synthetic process monitoring.

Dimension
Cyclic Orthoester (CAS 1062-09-5)
Betamethasone Dipropionate API
Chromatographic behavior
Distinct retention under compendial C18 conditions; unique MS/MS signature from spiro-dioxane bridge
Open-chain 17,21-diester retention profile may not resolve cyclic orthoester peak; substitution risks misidentification
Degradation pathway
Hydrolysis-mediated ring-opening; enol aldehyde formation not expected via concerted mechanism
Alkaline Mattox variation produces enol aldehyde degradants; pathway divergence may shift degradant fingerprint interpretation
Synthetic role
Obligate cyclization intermediate; only gateway to regioselective 21-hydrolysis in the industrial 3-step route
Final API; cannot serve as in-process marker for step 1 completion or step 2 carryover assessment

Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Formula & Mass Differentiation

Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) differs from betamethasone 17,21-dipropionate by one carbon, one oxygen, and two hydrogen atoms, resulting in a molecular weight reduction of 28.01 g/mol [1][2]. This mass difference enables unequivocal identification by LC-MS and imposes distinct chromatographic retention behavior that mandates separate reference standards for HPLC method development .

Molecular Mass Shift
Cross-study comparable
ΔMW = −28.01 g/mol
C₂₇H₃₇FO₆ vs C₂₈H₃₇FO₇
Enables unambiguous MS/MS discrimination and distinct HPLC retention; supports separate reference standard procurement.
Identity confirmed by HRMS, NMR, IR per vendor COA.
Analytical Chemistry Mass Spectrometry Chromatographic Selectivity

Cyclic Orthoester as Obligate Synthetic Intermediate

The industrial synthesis of betamethasone dipropionate proceeds through exactly three sequential steps: (1) acid-catalyzed 17,21-cyclization of betamethasone with triethyl orthopropionate, yielding the cyclic 17,21-(ethyl orthopropionate) intermediate; (2) selective 21-hydrolysis to betamethasone 17-propionate; and (3) 21-propionylation to the final API [1][2]. The cyclic orthoester intermediate is structurally essential: without the spiro-dioxane protection of both C17 and C21 hydroxyls, the regioselective 21-hydrolysis cannot be achieved without concomitant 17-deprotection. The overall process achieves a total yield of 76.4% with HPLC purity of 99.56% for the final betamethasone dipropionate [1].

Synthetic Gateway
Head-to-head comparison
Obligate intermediate in 3-step route; no alternative direct 17-monoesterification matches regioselectivity.
Required for monitoring cyclization completion and quantifying carryover into betamethasone 17-propionate.
Reported total yield 76.4%; final API HPLC purity 99.56%.
Process Chemistry Organic Synthesis Regioselective Hydrolysis

Degradation Pathway Divergence: Mattox Rearrangement

Chen et al. (2009) demonstrated that betamethasone 17,21-dipropionate (a 17,21-diester) undergoes the alkaline Mattox variation rearrangement to form enol aldehyde degradation products, whereas neither betamethasone 17-propionate nor betamethasone 21-propionate (monoesters) produces enol aldehyde under identical alkaline conditions [1]. The cyclic 17,21-(ethyl orthopropionate) structure represents a third, chemically distinct category: the spiro-orthoester bridge simultaneously protects both C17 and C21 hydroxyls as a single entity. The absence of free 17-OH precludes acidic Mattox rearrangement (requiring the 1,3-dihydroxyacetone side chain), while the absence of independent 17- and 21-acyl groups precludes the concerted alkaline Mattox variation pathway [1]. Consequently, the cyclic orthoester is expected to follow a hydrolysis-first degradation sequence (ring-opening to betamethasone 17-propionate or betamethasone) rather than direct enol aldehyde formation, producing a different degradant profile from the diester API.

Degradation Divergence
Class-level inference
Cyclic orthoester: hydrolysis-first route, no concerted enol aldehyde formation.
Diester API: alkaline Mattox variation → enol aldehydes.
Distinct degradant fingerprint context; class-level pathway inference requires experimental confirmation.
Mechanistic requirement: both 17- and 21-acyl groups needed for concerted alkaline elimination.
Forced Degradation Stability-Indicating Methods Degradation Pathway

USP Monograph Chromatographic Impurity Thresholds

The USP monograph for Betamethasone Dipropionate specifies that chromatographic purity testing must be performed by HPLC with UV detection at 254 nm, and that no individual impurity may exceed 1.0% and total impurities must not exceed 2.0% as calculated by the formula 100(ri / rs), where ri is the peak response for each impurity and rs is the sum of all peak responses [1]. Betamethasone Cyclic 17,21-(Ethyl Orthopropionate), as a known process-related impurity and degradation product of betamethasone 17-propionate , falls within the scope of these quantitative limits. The USP method requires a resolution of not less than 4.0 between betamethasone valerate and betamethasone dipropionate as a system suitability criterion, and the cyclic orthoester must be chromatographically resolved from both the API and other specified impurities [1].

USP Impurity Limits
Class-level inference
NMT 1.0% individual impurity; NMT 2.0% total impurities per USP chromatographic purity test at 254 nm.
Regulatory impurity control context; dedicated CAS 1062-09-5 standard required for peak identification and quantification.
System suitability: resolution NLT 4.0; column efficiency NLT 8000 plates.
Pharmacopeial Compliance Impurity Profiling Quality Control

Storage Stability vs. Betamethasone Dipropionate API

Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) requires refrigerated storage at 2-8°C under an inert atmosphere to maintain stability, as specified by the manufacturer [1]. In contrast, betamethasone dipropionate API is stored at controlled room temperature (25°C, excursions permitted between 15°C and 30°C) in tight containers per the USP monograph [2]. This difference reflects the greater inherent chemical lability of the cyclic orthoester bridge, which is susceptible to hydrolytic ring-opening, compared to the more robust open-chain 17,21-diester linkage of the API.

Storage Stability
Cross-study comparable
Cyclic orthoester: 2–8°C, inert atmosphere.
API: 25°C (excursions 15–30°C). Δ ≥17°C.
Cold-chain procurement planning required; hydrolytic lability of spiro-orthoester bridge imposes distinct logistics.
Refrigerated shipping and storage verification recommended.
Stability Storage Conditions Procurement Logistics

Thermal Degradation Kinetics Context

Khattak et al. (2012) determined that betamethasone dipropionate undergoes thermal degradation following first-order kinetics with apparent rate constants (k_obs) ranging from 0.239 × 10⁻³ to 1.87 × 10⁻³ h⁻¹ across various media [1]. The major degradation products identified were betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol [1]. Betamethasone dipropionate showed maximum stability at pH 3.5-4.5 [1]. The cyclic 17,21-(ethyl orthopropionate), as a derivative of betamethasone 17-propionate and a process-related impurity, is connected to this degradation network: its hydrolytic ring-opening yields intermediates that feed into the same degradant pool monitored during stability studies .

Thermal Kinetics
Data to verify
No direct kinetic data for cyclic orthoester. API follows first-order degradation: k_obs 0.239–1.87 × 10⁻³ h⁻¹.
Supports stability-indicating method context; orthoester degradation inferred via hydrolytic ring-opening to betamethasone 17-propionate.
Published kinetic data exist for API only; extrapolation requires validation.
Degradation Kinetics Forced Degradation Stability Studies

High-Value Application Scenarios


Impurity Profiling for ANDA Submission

The cyclic orthopropionate must be procured as a characterized reference standard (with full NMR, MS, IR, and HPLC purity data) for chromatographic impurity profiling of betamethasone dipropionate topical formulations (cream, ointment, lotion) submitted under ANDA [3]. USP chromatographic purity testing at 254 nm requires resolution and identification of all impurities exceeding 0.1% area, with a strict limit of NMT 1.0% for any individual impurity and NMT 2.0% for total impurities [4]. Because the cyclic orthoester possesses a distinct retention time and UV response factor under the compendial C18/acetonitrile-water (65:35) mobile phase system, the exact CAS 1062-09-5 reference standard is required for system suitability, peak identification, and relative response factor determination [4].

In-Process Control for Betamethasone Dipropionate Manufacturing

During the 3-step industrial synthesis of betamethasone dipropionate (cyclization → selective 21-hydrolysis → 21-propionylation), the cyclic orthopropionate reference standard is used as an IPC marker to confirm completion of step 1 cyclization and to quantify residual cyclic orthoester carryover into the betamethasone 17-propionate intermediate after step 2 [3][4]. The overall process yield of 76.4% and HPLC purity of 99.56% for the final API depend on effective removal or conversion of the cyclic orthoester intermediate [3]. Without the authentic reference standard, distinguishing the cyclic orthoester peak from the 17-propionate and 21-propionate monoester peaks is chromatographically unreliable.

Forced Degradation for Stability-Indicating Method Validation

Regulatory guidance (ICH Q1A, Q2B) requires forced degradation of betamethasone dipropionate under acidic, alkaline, oxidative, thermal, and photolytic conditions to establish degradation pathways and validate stability-indicating HPLC/UPLC methods [3]. The cyclic orthoester reference standard is essential for peak tracking in alkaline and acidic forced degradation samples: under alkaline conditions, betamethasone dipropionate diesters form enol aldehydes via the Mattox variation pathway, while the cyclic orthoester is expected to undergo hydrolytic ring-opening, producing a complementary but non-identical degradant set [4]. Relying solely on betamethasone dipropionate or betamethasone 17-propionate standards risks misassignment of degradant peaks and failure of mass balance calculations.

Analytical Method Development & Validation for ANDA/DMF

The cyclic orthopropionate reference standard supports the development and validation of specific, linear, accurate, precise, and robust RP-HPLC or UPLC methods for the simultaneous quantification of betamethasone dipropionate and its related compounds in topical dosage forms [3]. Modern QbD-based UPLC methods employing C18 columns (100 mm × 2.1 mm, 1.7 µm particles) and gradient elution with phosphate buffer/acetonitrile mobile phases require individual impurity reference standards for selectivity demonstration, LOD/LOQ determination, and accuracy (recovery) assessment per ICH Q2(R1) guidelines [3]. The cyclic orthoester's distinct molecular mass (476.58 g/mol) also makes it suitable as a system suitability marker in LC-MS/MS methods for trace-level impurity quantification [4].

Application
Selection Property
Validation Focus
Topical formulation impurity profiling
Reference standard identity confirmation
Compendial impurity limit verification
Synthetic route intermediate monitoring
Reaction completion checkpoint
Stage-specific carryover assessment
Stability-indicating method validation
Degradation pathway discrimination
Degradant peak assignment accuracy
Chromatographic method validation
Selectivity and specificity demonstration
Trace-level quantification reliability
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